Nicotinamide

Catalog No.
S537140
CAS No.
98-92-0
M.F
C6H6N2O
M. Wt
122.12g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinamide

CAS Number

98-92-0

Product Name

Nicotinamide

IUPAC Name

pyridine-3-carboxamide

Molecular Formula

C6H6N2O

Molecular Weight

122.12g/mol

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)

InChI Key

DFPAKSUCGFBDDF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)N

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
500000 mg/L (at 25 °C)
4.09 M
500 mg/mL at 25 °C
In water, 5X10+5 mg/L at 25 °C
Very soluble in water; 1 g is soluble in 1 mL water
1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol
Soluble in butanol, chloroform
Very soluble in 95% ethanol. Soluble in butanol, amyl alcohol, ethylene glycol, acetone and chloroform; slightly soluble in ether or benzene
Very soluble in ethanol, glycerol; slightly soluble in chloroform
Solubility in water, g/100ml at 20 °C: 100 (very good)
2.8 [ug/mL]

Synonyms

3 Pyridinecarboxamide, 3-Pyridinecarboxamide, B 3, Vitamin, B3, Vitamin, Enduramide, Jenapharm, Nicotinsäureamid, Niacinamide, Nicobion, Nicotinamide, Nicotinsäureamid Jenapharm, Papulex, Vitamin B 3, Vitamin B3, Vitamin PP

Canonical SMILES

C1=CC(=CN=C1)C(=O)N

Neurodegenerative Diseases:

Nicotinamide is being investigated for its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These conditions are characterized by a decline in cognitive function and are associated with decreased levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in cellular energy production and DNA repair. Studies suggest that nicotinamide may help to increase NAD+ levels and offer neuroprotective effects []. However, further research is needed to determine its efficacy and safety in these contexts [].

Skin Health:

Topical application of nicotinamide has been widely studied for its potential benefits in improving skin health. Research suggests it may help to:

  • Reduce signs of aging: Nicotinamide may improve skin elasticity, reduce wrinkles, and minimize hyperpigmentation by boosting collagen production and inhibiting melanin synthesis [].
  • Treat acne: Studies indicate that nicotinamide may exhibit anti-inflammatory properties and regulate sebum production, potentially aiding in acne management [].

Other Potential Applications:

Beyond the areas mentioned above, nicotinamide is being explored for its potential role in various other conditions, including:

  • Metabolic disorders: Studies suggest nicotinamide may improve insulin sensitivity and glucose metabolism, potentially impacting conditions like type 2 diabetes [].
  • Cardiovascular health: Research indicates nicotinamide may offer benefits for heart health by improving blood flow and reducing inflammation [].

Physical Description

Nicotinamide is a white powder. (NTP, 1992)
DryPowder; OtherSolid
Solid
WHITE CRYSTALLINE POWDER.

Color/Form

White, powder, needles from benzene
Colorless crystalline solid
White, crystalline powder
Colorless needles

XLogP3

-0.4

Boiling Point

302 to 320 °F at 760 mm Hg (NTP, 1992)
157 °C at 5.00E-04 mm Hg

Flash Point

182 °C

Vapor Density

Relative vapor density (air = 1): 4.2

Density

1.4 (NTP, 1992)
1.400 g/cu cm at 25 °C
1.4 g/cm³

LogP

-0.37
-0.37 (LogP)
-0.37
log Kow = -0.37
-0.38

Odor

Odorless

Appearance

Nicotinamide is a white powder. (NTP, 1992),DryPowder; OtherSolid,Solid,WHITE CRYSTALLINE POWDER.

Melting Point

264 to 268 °F (NTP, 1992)
130 °C
130.0 °C
Mp 129-130 °
128.8 °C
130°C
127-131 °C

UNII

25X51I8RD4

GHS Hazard Statements

Aggregated GHS information provided by 1037 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1037 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1034 of 1037 companies with hazard statement code(s):;
H315 (28.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Nicotinamide, also called niacinamide, is a white powder or crystalline solid. It is odorless and has a bitter taste. It is very soluble in water. Nicotinamide is present in all living cells and it is essential for normal growth and health. USE: Nicotinamide is used as a dietary supplement and medication. It is also used in personal care products. EXPOSURE: Workers who use nicotinamide may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food and administration of medications. If nicotinamide is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Nicotinamide is a Generally Regarded As Safe (GRAS) chemical at levels found in consumer products, and has a low risk of toxicity in humans. Nausea was reported in volunteers exposed once to a low oral dose of nicotinamide. No evidence of liver or kidney toxicity were observed in diabetic and at-risk-of-diabetes patients taking moderate oral doses of nicotinamide for several years. Eye irritation was observed following direct exposure to laboratory animals. Allergic skin reactions were not observed following repeated skin exposure. Decreased body weights and mild liver effects were observed following repeated exposure to moderate-to-high oral doses. Altered behavior was reported in laboratory animals at very high oral doses. Accelerated development of diabetes was observed in diabetic-prone laboratory animals following repeated exposure to nicotinamide. Data on the potential for nicotinamide to cause infertility in laboratory animals were not available. No evidence of abortion or birth defects was observed in laboratory animals exposed to nicotinamide during pregnancy. However, decreased offspring body weight and altered bone development were observed at high oral doses that also made the mothers sick. Tumors were not induced in laboratory animals following lifetime oral exposure to nicotinamide. However, co-exposure to nicotinamide increased the number of kidney tumors induced by the known cancer agent diethylnitrosamine. The potential for nicotinamide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Livertox Summary

Vitamin B refers to several water soluble vitamins often found together in foods, all of which are necessary for normal growth and metabolism, but none of which are synthesized in adequate amounts by humans. The common forms of vitamin B include vitamin B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine) and B12 (cyanocobalamin). Except for niacin (when given in high doses), there is no evidence that the other B vitamins, in physiologic or even super-physiologic, high doses, cause liver injury or jaundice. The major forms of vitamin B and selected other water soluble vitamins (biotin, pantothenic acid, choline) are discussed briefly in this record.

Drug Classes

Vitamins

Therapeutic Uses

Vitamin B Complex
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nicotinamide is included in the database.
Niacin and niacinamide are used to prevent niacin deficiency and to treat pellagra. Some clinicians prefer niacinamide for the treatment of pellagra because it lacks vasodilating effects. Pellagra may result from dietary deficiency, isoniazid therapy, or from decreased conversion of tryptophan to niacin in Hartnup disease or carcinoid tumors. /Included in US product label/
Although niacin and niacinamide have not been shown by well-controlled trials to have therapeutic value, the drugs have been used for the management of schizophrenic disorder, drug-induced hallucinations, chronic brain syndrome, hyperkinesis, unipolar depression, motion sickness, alcohol dependence, livedoid vasculitis, acne, and leprosy. /NOT included in US product label/
VET: When used in conjunction with tetracycline or doxycycline (or minocycline), niacinamide may be useful in controlling a variety of sterile inflammatory skin conditions in dogs including: discoid lupus erythematoses (DLE), sterile granulomatous/pyogranulomatous syndrome, sterile nodular panniculitis, cutaneous reactive histiocytosis, cutaneous vesicular lupus erythematosus, pemphigus erythematosus, pemphigus foliaceus, lupoid onychodystrophy/onychitis, German shepherd dog metatarsal fistulae, vasculitis, arteritis of the nasal philtrum, sebaceous adenitis and dermatomyositiss.
VET: Niacinamide has been used to treat immune-mediated skin disease in small animals. For skin disorders, it is usually administered with tetracycline. It has been used to treat vitamin B3 deficiency.
/EXPL THER/ BACKGROUND: Nonmelanoma skin cancers, such as basal-cell carcinoma and squamous-cell carcinoma, are common cancers that are caused principally by ultraviolet (UV) radiation. Nicotinamide (vitamin B3) has been shown to have protective effects against damage caused by UV radiation and to reduce the rate of new premalignant actinic keratoses. METHODS: In this phase 3, double-blind, randomized, controlled trial, we randomly assigned, in a 1:1 ratio, 386 participants who had had at least two nonmelanoma skin cancers in the previous 5 years to receive 500 mg of nicotinamide twice daily or placebo for 12 months. Participants were evaluated by dermatologists at 3-month intervals for 18 months. The primary end point was the number of new nonmelanoma skin cancers (i.e., basal-cell carcinomas plus squamous-cell carcinomas) during the 12-month intervention period. Secondary end points included the number of new squamous-cell carcinomas and basal-cell carcinomas and the number of actinic keratoses during the 12-month intervention period, the number of nonmelanoma skin cancers in the 6-month postintervention period, and the safety of nicotinamide. RESULTS: At 12 months, the rate of new nonmelanoma skin cancers was lower by 23% (95% confidence interval [CI], 4 to 38) in the nicotinamide group than in the placebo group (P=0.02). Similar differences were found between the nicotinamide group and the placebo group with respect to new basal-cell carcinomas (20% [95% CI, -6 to 39] lower rate with nicotinamide, P=0.12) and new squamous-cell carcinomas (30% [95% CI, 0 to 51] lower rate, P=0.05). The number of actinic keratoses was 11% lower in the nicotinamide group than in the placebo group at 3 months (P=0.01), 14% lower at 6 months (P<0.001), 20% lower at 9 months (P<0.001), and 13% lower at 12 months (P=0.001). No noteworthy between-group differences were found with respect to the number or types of adverse events during the 12-month intervention period, and there was no evidence of benefit after nicotinamide was discontinued. CONCLUSIONS: Oral nicotinamide was safe and effective in reducing the rates of new nonmelanoma skin cancers and actinic keratoses in high-risk patients.
/EXPL THER/ Nicotinamide (vitamin B3) is a weak poly(ADP-ribose) polymerase inhibitor, antioxidant, and calcium modulator and can improve energy status and inhibit cell death in ischemic tissues. /The authors/ report the dose-dependent effects of nicotinamide in an established model of early diabetic peripheral neuropathy. Control and streptozotocin-diabetic rats were treated with 200 to 400 mg/kg/day nicotinamide (ip) for 2 weeks after 2 weeks of untreated diabetes. Sciatic endoneurial nutritive blood flow was measured by microelectrode polarography and hydrogen clearance, and sciatic motor and hind-limb digital sensory nerve conduction velocities and thermal and mechanical algesia were measured by standard electrophysiological and behavioral tests. Malondialdehyde plus 4-hydroxyalkenal concentration in the sciatic nerve and amino acid-(4)-hydroxynonenal adduct and poly(ADP-ribosyl)ated protein expression in human Schwann cells were assessed by a colorimetric method with N-methyl-2-phenyl indole and Western blot analysis, respectively. Nicotinamide corrected increased sciatic nerve lipid peroxidation in concert with nerve perfusion deficits and dose-dependently attenuated nerve conduction slowing, as well as mechanical and thermal hyperalgesia. Nicotinamide (25 mM) prevented high (30 mM) glucose-induced overexpression of amino acid-(4)-hydroxynonenal adducts and poly(ADP-ribosyl)ated proteins in human Schwann cells. In conclusion, /according to the authors/ nicotinamide deserves consideration as an attractive, nontoxic therapy for the treatment of diabetic peripheral neuropathy.
/EXPL THER/ The antipellagratic vitamin, nicotinamide, significantly suppressed urethane-induced malformations, when it was given intraperitoneally to pregnant JCL:ICR mice immediately after a single subcutaneous injection of urethane (1.0 mg/g) on the 9th day of gestation. The level of inhibition increased with the doses of nicotinamide: 33.0, 55.8, and 70.0% at doses of 0.1, 0.3, and 0.5 mg/g, respectively. Polydactyly and tail anomalies were markedly suppressed by the post-treatment with nicotinamide, while cleft palates were less effectively suppressed. Nicotinamide was still effective, when it was given during the period of 24-48 hr after urethane treatment. Furthermore, dietary administration of nicotinamide also reduced urethane-induced malformations. The level of inhibition was 39.4 and 61.1% at 0.5 and 1.0% of nicotinamide in the diet, respectively. Higher doses of nicotinamide (3 and 5% in diet) also inhibited urethane-induced malformations, but not so effectively as lower doses. The inhibiting effects of nicotinamide on the spontaneous incidence of cleft lips and palates in CL/Fr mice were significant at a low dose (0.5% in diet), but not at a higher dose (1.0%). When [carbonyl-14C]nicotinamide was given to pregnant mice, nicotinamide and small amounts of nicotinamide adenine dinucleotide (NAD+), but not nicotinic acid, were detected chromatographically in the fetus and placenta, indicating that nicotinamide or NAD+ acts directly on the fetus to suppress urethane-induced malformations.
/EXPL THER/ The induction of pancreatic ductal-ductular adenomas (P = 0.05) and carcinomas (P less than 0.0001) by N-nitrosobis(2-oxopropyl)amine [(BOP) CAS: 60599-38-4; 2,2'-dioxo-N-nitrosodipropylamine] in Syrian golden hamsters was inhibited by nicotinamide (NA) (350 mg/kg body wt, ip) administered 10 minutes before and 3 hours after a single dose of BOP (10 mg/kg body wt, sc). The anticancer effect of NA and its relatively low toxicity in humans may provide a new lead in human cancer prevention.
/EXPL THER/ The present study evaluated the ability of nicotinamide to provide acute neuroprotection and edema reduction following traumatic brain injury. Groups of rats were assigned to nicotinamide (500 mg/kg) or saline (1.0 mL/kg) treatment conditions and received contusion injuries or sham surgeries. Drug treatment was administered 15 min following injury. Brains were harvested 24 hr later and either processed for histology or water content. Frozen sections were stained with the degenerating neuron stain (Fluoro-Jade B) (FJ) and cell counts were performed at the site of injury. Additional brains were processed for water content (a measure of injury-induced edema). Results of this study showed that administration of nicotinamide following traumatic brain injury significantly reduced the number of FJ(+) neurons in the injured cortex compared to saline-treated animals. Examination of the water content of the brains also revealed that administration of nicotinamide significantly attenuated the amount of water compared to saline-treated animals in the injured cortex. These results indicate that nicotinamide administration significantly reduced neuronal death and attenuated cerebral edema following injury. The current findings suggest that nicotinamide significantly modulates acute pathophysiological processes following injury and that this may account for its beneficial effects on recovery of function following injury.
/EXPL THER/ To determine whether a low dose of nicotinamide (NA) therapy for pediatric patients with type 1 diabetes, initiated within the first 24 hr of diagnosis, prolongs the honeymoon period and lowers their insulin requirements. All children (n=66) with newly diagnosed type 1 diabetes admitted to Salmaniya Medical Complex between 1998 and 2000, received NA 1-2 mg/kg per day, in addition to sc insulin bid. The patients were followed for 24 months (NA group). Findings in this group were compared with records from a similarly diagnosed control group (n=37), who were admitted to the same hospital between 1995 and 1997 and did not receive NA treatment. The insulin dose per kg bodyweight required at baseline and at 3-monthly intervals up to 2 years after diagnosis was determined. At baseline, the two groups did not differ with respect to age, ethnic background, weight, insulin dose per kg bodyweight or glucose levels on admission. However, NA group had lower insulin requirements than control group at each 3-month interval up to 2 years after diagnosis. /The authors conclude that their/ study results suggest that even low doses of oral NA given to children with newly diagnosed type 1 diabetes may reduce insulin requirements and prolong the honeymoon period.
/EXPL THER (VET)/ In two experiments with multiparous Holstein cows, the effects of feeding supplemental nicotinic acid or nicotinamide on milk production and metabolite changes associated with early lactation were measured. In Experiment 1, 30 cows were assigned to three groups. The treatment groups received 6 g nicotinic acid or 6 g nicotinamide per head per day beginning 2 wk prepartum to 12 wk postpartum. Control group received no treatment. Cows receiving nicotinamide produced more milk (wk 9, 11, and 12) and had higher milk fat test (wk 1 and 4) than did controls. Concentrations of beta-hydroxybutyrate in blood serum (wk 4) were lower for cows receiving nicotinic acid or nicotinamide. Serum glucose concentration (wk 4 to 6) was higher and FFA (wk 4) were lower for cows receiving nicotinamide than for controls. In Experiment 2 with six multiparous Holstein cows, the effects of feeding nicotinamide on metabolic changes associated before, during, and after a 48-hr period without feed initiated at 4 wk postpartum were studied. The treatment groups received 12 g nicotinamide per head per day beginning 2 wk prepartum to 4 wk postpartum. The control group received no treatment. Supplementing nicotinamide to lactating cows had no effect on serum glucose, beta-hydroxybutyrate, or free fatty acids before, during, or after 48-hr period without feed.
/EXPL THER/ ... During the past 50 years, many clinical reports have identified nicotinamide as a beneficial agent in the treatment of a variety of inflammatory skin disorders; what's more, its exceptional safety profile at pharmacologic doses makes it a potentially ideal long-term oral therapy for patients with inflammatory skin diseases. A recent large study evaluating nicotinamide for the treatment of acne or rosacea has confirmed the potential benefits of oral nicotinamide as an alternative approach to managing inflammatory lesions associated with acne vulgaris and acne rosacea.

Pharmacology

Niacinamide is the active form of vitamin B3 and a component of the coenzyme nicotinamide adenine dinucleotide (NAD). Niacinamide acts as a chemo- and radio-sensitizing agent by enhancing tumor blood flow, thereby reducing tumor hypoxia. This agent also inhibits poly(ADP-ribose) polymerases, enzymes involved in the rejoining of DNA strand breaks induced by radiation or chemotherapy.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA01 - Nicotinamide

Vapor Pressure

4.2X10-4 mm Hg at 25 °C (est)
Vapor pressure, kPa at 35 °C: 3.1

Pictograms

Irritant

Irritant

Other CAS

98-92-0
11032-50-1

Wikipedia

Nicotinamide

Drug Warnings

Blood glucose concentration should be monitored periodically in patients receiving niacin or niacinamide, especially early in the course of therapy. Dosage requirements for antidiabetic agents (e.g., insulin, oral sulfonylureas) may change in diabetic patients.
Potential adverse effects on fetus: Higher levels in fetus than mother, but no fetal anomalies reported. Potential side effects on breast-fed infant: No adverse effects known . FDA Category: C (C = Studies in laboratory animals have revealed adverse effects on the fetus (teratogenic, embryocidal, etc.), but there are no controlled studies in pregnant women. The benefits from use of the drug in pregnant women may be acceptable despite its potential risks, or there are no laboratory animal studies or adequate studies in pregnant women.) /from table II/
Niacinamide /was administered/ daily as a liquid formulation to head and neck cancer patients receiving a 5- to 7-week course of radiotherapy. Niacinamide was administered orally 1.5 hr before irradiation. The daily dose was 80 mg/kg bw to a maximum of 6 g. A dose reduction to 60 mg/kg was introduced for patients with severe side-effects. ... Side-effects of niacinamide were monitored. In all patients, peak concentrations greater than 700 nM/mL could be obtained 0.25-3 hr after drug intake. During the first week of treatment, plasma concentrations at the time of irradiation were adequate in 82% of the samples. Nausea, with or without vomiting, occurred in 65% of patients. Tolerance improved after a 25% reduction of the dose in six of seven patients but plasma concentrations at the time of irradiation decreased below 700 nM/mL in four out of six patients. Other niacinamide side effects included gastrointestinal symptoms, flushing, dizziness, sweating, fatigue, and headache. The most powerful single predictor for severe niacinamide toxicity was the mean of the plasma concentration measured at the time of irradiation during the first week.
Abnormal liver function test results (including increased serum concentrations of bilirubin, AST [SGOT], ALT [SGPT], and LDH), jaundice, and chronic liver damage have occurred during niacin and niacinamide therapy. Abnormal prothrombin time and hypoalbuminemia have also been reported.
For more Drug Warnings (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

Biological Half Life

The mean half life values were 2.7 hr, 5.9 hr, and 8.1 hr after taking 1, 3, or 6 g of Niacinamide, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Smoothing

Methods of Manufacturing

2-Methylglutaronitrile, a byproduct of adiponitrile production, is converted to 2-methyl-1,5-diaminopentane. Cyclic hydrogenation gives 3-methylpiperidine. Dehydrogenation yields 3-methylpyridine, which is then ammoxidated and partly hydrolyzed to nicotinamide.
In a multitubular reactor 3-methylpyridine, air, ammonia, and hydrogen react at ca. 350 °C and moderate pressure to give 3-cyanopyridine. Heterogeneous catalysts containing oxides of antimony, vanadium, and titanium, antimony, vanadium, and uranium or antimony-vanadium-titanium catalyst are highly effective. For instance, with a vanadium, titanium, zirconium, molybdenum catalyst, a reactor temperature of 340 °C, and a molar feed ratio of 3-methylpyridine:ammonia: oxygen of 1:1.3:40 yields 95% of 3-cyanopyridine. 3-Cyanopyridine is converted to nicotinamide by alkaline hydrolysis. This reaction has the advantage that saponification to the amide is fast compared to total hydrolysis to nicotinic acid. The hydrolysis to the amide is normally carried out with catalytic amounts of bases, mainly sodium hydroxide, at 130-150 °C.
In the Lonza process, 3-cyanopyridine is converted to nicotinamide by means of an immobilized microorganism of the genus Rhodococcus. Heterogeneous catalysts are also mentioned. A copper-chromium oxide catalyst, manganese dioxide, or manganese dioxide with chromium-nickel oxide, chromium-cobalt oxide, or manganese dioxide with titanium-silicon dioxide give good yields of nicotinamide.
Nicotinic acid is melted and reacted with ammonia gas to yield nicotinamide. The reaction is catalyzed by the presence of ammonium salts. After distillation, nicotinamide is dissolved in water, purified by the addition of activated carbon, filtered, recrystallized and centrifuged. The nicotinamide contained in the mother liquor is reclaimed by a special recovery operation. The wet pure nicotinamide filter cake is dried under vacuum in a rotary vacuum drier.
For more Methods of Manufacturing (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Pharmaceutical and medicine manufacturing
Used in Animal Feed
3-Pyridinecarboxamide: ACTIVE
Niacin is a naturally occurring substance. Nicotinic acid is the form present in food of plant origin, whereas nicotinamide occurs in animal products.
The terms niacin, Vitamin B3, and Vitamin PP have been used to refer to both nicotinamide and nicotinic acid.
As feed additive esp for pigs, humans, and rats on diet rich in cereal grain or their by-products since vitamin appears to be trapped within indigestible cellulose and lignin components of foods.

Analytic Laboratory Methods

AOAC Method 975.41. Niacin and Niacinamide in cereal products. Automated method.
AOAC Method 961.14. Niacin and Niacinamide in drugs, foods, and feeds. Colorimetric method.
AOAC Method 985.34. Niacin and niacinamide (nicotinic acid and nicotinamide) in ready-to-feed milk-based infant formula. Microbiological-turbidimetric method.
AOAC Method 968.32. Niacinamide in multivitamin preparations by spectrophotometic method.
For more Analytic Laboratory Methods (Complete) data for Nicotinamide (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Addition of 0.5 mg of nicotinamide reduced the action of dicrotophos on cultured chick embryo tibiae.
Nicotinamide will prevent depletion of NAD coenzymes by alkylating agents.
Renal oncogenic activity of Streptozotocin in male rats was significantly decreased by nicotinamide.
Oral or iv administered nicotinamide prevented Streptozotocin-induced diabetes in Rhesus monkeys and dogs.
For more Interactions (Complete) data for Nicotinamide (25 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
... Niacinamide is incompatible with alkalis and strong acids.

Dates

Modify: 2023-08-15

[Development of an algorithm for the appointment of biofeed-back therapy and Cytoflavin for the treatment of osteochondrosis in elderly patients]

S A Parfenov, Y A Parfenov, M A Vasilevskaya, A L Kovalenko, A A Elkin, K V Sapozhnikov, O A Rizakhanova
PMID: 34409816   DOI:

Abstract

Continuous improvement of protocols for the treatment of various ailments, in particular, osteochondrosis, is one of the important tasks of providing medical care to elderly patients. Supplementation of treatment with Cytoflavin and biofeed-back therapy seems to be a promising solution, however, it is necessary to develop an algorithm to predict it effectiveness in patients taking into account their initial clinical and psychophysiological status. As a result of the treatment, predictors of the effectiveness of the use of Cytoflavin and biofeed-back therapy have been identified and an algorithm for their administration has been developed.


Severe Skin Disorders Due to Sorafenib Use After Nivolumab Treatment in Renal Cell Carcinoma Patients

Hiroyoshi Koide, Satoshi Noda, Tetsuya Yoshida, Susumu Kageyama, Kazuya Teramura, Takeshi Kato, Akihiro Kawauchi, Noriki Fujimoto, Tomohiro Terada
PMID: 34410996   DOI: 10.21873/invivo.12591

Abstract

We report two cases in which severe skin disorders developed during sorafenib treatment in patients with renal cell carcinoma (RCC) who had previously received nivolumab.
Case 1: A 50-year-old man with RCC received nivolumab as the fifth-line therapy followed by sorafenib as the sixth-line therapy. On day 15 of sorafenib administration, the patient was hospitalized with systemic erythema multiforme, acne-like skin rash, and hand-foot syndrome. Case 2: A 40-year-old man with RCC received nivolumab as the second-line therapy followed by sorafenib as the fifth-line treatment. On day 12 of sorafenib administration, the patient was hospitalized with an acne-like skin rash and hand-foot syndrome. The skin disorders in the two cases improved within 2-3 weeks after sorafenib discontinuation and the start of treatment with topical and oral steroids.
When using sorafenib in patients previously treated with nivolumab, close attention should be paid to the onset of serious skin disorders.


Prolonged survival in patients with hand-foot skin reaction secondary to cooperative sorafenib treatment

Masanori Ochi, Toshiro Kamoshida, Masahiro Araki, Tadashi Ikegami
PMID: 34539142   DOI: 10.3748/wjg.v27.i32.5424

Abstract

Sorafenib is an oral drug that prolongs overall survival (OS) in patients with hepatocellular carcinoma. Adverse events, including hand-foot skin reaction (HFSR), lead to permanent sorafenib discontinuation.
To clarify the association between interventions for adverse events and patient prognosis.
We performed a retrospective, multicenter study of patients treated with sorafenib monotherapy between May 2009 and March 2018. We developed a mutual cooperation system that was initiated at the start of sorafenib treatment to effectively manage adverse events. The mutual cooperation system entailed patients receiving consultations during which pharmacists provided accurate information about sorafenib to alleviate the fear and anxiety related to adverse events. We stratified the patients into three groups: Group A, patients without HFSR but with pharmacist intervention; Group B, patients with HFSR and pharmacist interventions unreported to oncologists (nonmutual cooperation system); and Group C, patients with HFSR and pharmacist interventions known to oncologists (mutual cooperation system). OS and time to treatment failure (TTF) were evaluated using the Kaplan-Meier method.
We enrolled 134 patients (Group A,
= 41; Group B,
= 30; Group C,
= 63). The median OS was significantly different between Groups A and C (6.2
13.9 mo, p < 0.01) but not between Groups A and B (6.2
7.7 mo,
= 0.62). Group A
Group C was an independent OS predictor (HR, 0.41; 95%CI: 0.25-0.66;
< 0.01). In Group B alone, TTF was significantly lower and the nonadherence rate was higher (
< 0.01). In addition, the Spearman's rank correlation coefficients between OS and TTF in each group were 0.41 (Group A;
< 0.01), 0.13 (Group B;
= 0.51), and 0.58 (Group C;
< 0.01). There was a highly significant correlation between OS and TTF in Group C. However, there was no correlation between OS and TTF in Group B.
The mutual cooperation system increased treatment duration and improved prognosis in patients with HFSR. Future prospective studies (
, randomized controlled trials) and improved adherence could help prevent OS underestimation.


Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS

Sundus M Sallabi, Aishah Alhmoudi, Manal Alshekaili, Iltaf Shah
PMID: 34361640   DOI: 10.3390/molecules26154487

Abstract

Water-soluble B vitamins participate in numerous crucial metabolic reactions and are critical for maintaining our health. Vitamin B deficiencies cause many different types of diseases, such as dementia, anaemia, cardiovascular disease, neural tube defects, Crohn's disease, celiac disease, and HIV. Vitamin B3 deficiency is linked to pellagra and cancer, while niacin (or nicotinic acid) lowers low-density lipoprotein (LDL) and triglycerides in the blood and increases high-density lipoprotein (HDL). A highly sensitive and robust liquid chromatography-tandem mass spectroscopy (LC/MS-MS) method was developed to detect and quantify a vitamin B3 vitamer (nicotinamide) and vitamin B6 vitamers (pyridoxial 5'-phosphate (PLP), pyridoxal hydrochloride (PL), pyridoxamine dihydrochloride (PM), pridoxamine-5'-phosphate (PMP), and pyridoxine hydrochloride (PN)) in human hair samples of the UAE population. Forty students' volunteers took part in the study and donated their hair samples. The analytes were extracted and then separated using a reversed-phase Poroshell EC-C18 column, eluted using two mobile phases, and quantified using LC/MS-MS system. The method was validated in human hair using parameters such as linearity, intra- and inter-day accuracy, and precision and recovery. The method was then used to detect vitamin B3 and B6 vitamers in the human hair samples. Of all the vitamin B3 and B6 vitamers tested, only nicotinamide was detected and quantified in human hair. Of the 40 samples analysed, 12 were in the range 100-200 pg/mg, 15 in the range 200-500 pg/mg, 9 in the range of 500-4000 pg/mg. The LC/MS-MS method is effective, sensitive, and robust for the detection of vitamin B3 and its vitamer nicotinamide in human hair samples. This developed hair test can be used in clinical examination to complement blood and urine tests for the long-term deficiency, detection, and quantification of nicotinamide.


[Biofeed back therapy and Cytoflavin in the system of medical support of the training process of elderly hockey players]

A A Elkin, Y A Parfenov, S A Parfenov, K V Sapozhnikov, A L Kovalenko, D M Rizakhanov, O A Rizakhanova
PMID: 34245516   DOI:

Abstract

One of the ways to improve the condition of the elderly body is the method of auto-training with biofeedback, as a means of correcting deviations in the functioning of the regulatory apparatus, as well as improving antioxidant protection and eliminating the effects of oxidative stress using Cytoflavin therapy. These methods seem to be a simple and effective means of correcting negative changes in the FS of elderly hockey players after a training cycle and ensuring the possibility of a more complete recovery of their body. The difference in the points of application made it possible to combine the intake of Cytoflavin and biofeedback training into a single complex correctional and restorative technique. Purpose of the research: to consider the organizational and methodological aspects of introducing a comprehensive methodology for correcting the functional state of elderly hockey players into the system of support of their training process. Based on the results of the study, we have obtained convincing data on the positive effect of the inclusion of Cytoflavin and biofeedback training in the system of medical support for the training process of elderly hockey players. The organizational and methodological aspects of introducing a comprehensive methodology for correcting the functional state of older hockey players into the system of support for their training process considered in this article make it possible to solve a number of problems facing medical workers regarding continuous monitoring of the functional state of older hockey players, proactive diagnosis of their negative deviations, as well as a system of reabilitation.


Theoretical Study of Retinol, Niacinamide and Glycolic Acid with Halloysite Clay Mineral as Active Ingredients for Topical Skin Care Formulations

Ana Borrego-Sánchez, Claro Ignacio Sainz-Díaz, Luana Perioli, César Viseras
PMID: 34361546   DOI: 10.3390/molecules26154392

Abstract

The adsorption of retinol, niacinamide and glycolic acid active ingredients on the internal surface of halloysite in an aqueous environment was explored at the molecular level by means of calculations based on quantum mechanics and force fields from empirical interatomic potentials. These active ingredients are stably adsorbed on the internal surface of halloysite forming hydrogen bonds between the hydrogen, oxygen and nitrogen atoms with the hydroxyl groups of the inner surface of the halloysite. In addition, electrostatic interaction between these active ingredients with the water molecules was observed. Therefore, the theoretical results indicate that the adsorption of these active principles is favourable in the halloysite nanotube, which allows directing future experimental investigations for the development and design of retinol, niacinamide and glycolic acid with halloysite nanotubes systems, which may be topical formulations for skincare.


Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations

Piotr Cysewski, Maciej Przybyłek, Anna Kowalska, Natalia Tymorek
PMID: 34298985   DOI: 10.3390/ijms22147365

Abstract

In this study, the temperature-dependent solubility of nicotinamide (niacin) was measured in six neat solvents and five aqueous-organic binary mixtures (methanol, 1,4-dioxane, acetonitrile, DMSO and DMF). It was discovered that the selected set of organic solvents offer all sorts of solvent effects, including co-solvent, synergistic, and anti-solvent features, enabling flexible tuning of niacin solubility. In addition, differential scanning calorimetry was used to characterize the fusion thermodynamics of nicotinamide. In particular, the heat capacity change upon melting was measured. The experimental data were interpreted by means of COSMO-RS-DARE (conductor-like screening model for realistic solvation-dimerization, aggregation, and reaction extension) for concentration dependent reactions. The solute-solute and solute-solvent intermolecular interactions were found to be significant in all of the studied systems, which was proven by the computed mutual affinity of the components at the saturated conditions. The values of the Gibbs free energies of pair formation were derived at an advanced level of theory (MP2), including corrections for electron correlation and zero point vibrational energy (ZPE). In all of the studied systems the self-association of nicotinamide was found to be a predominant intermolecular complex, irrespective of the temperature and composition of the binary system. The application of the COSMO-RS-DARE approach led to a perfect match between the computed and measured solubility data, by optimizing the parameter of intermolecular interactions.


Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of peficitinib (ASP015K) in Asian patients with rheumatoid arthritis

Yoshiya Tanaka, Tsutomu Takeuchi, Hiroyuki Izutsu, Yuichiro Kaneko, Daisuke Kato, Musashi Fukuda, Mitsuhiro Rokuda, Neil M Schultz
PMID: 34429152   DOI: 10.1186/s13075-021-02590-z

Abstract

Peficitinib (ASP015K), a novel oral Janus kinase inhibitor, has demonstrated efficacy and safety in the treatment of patients with rheumatoid arthritis (RA). This study evaluated the effect of peficitinib on patient- and physician-reported outcomes in Asian patients with RA and an inadequate response to prior disease-modifying antirheumatic drugs (DMARDs).
Patients from two randomized, placebo-controlled, double-blind, phase 3 trials (RAJ3 and RAJ4) received once-daily peficitinib 100 mg, peficitinib 150 mg, or placebo, alone or in combination with DMARDs (RAJ3), or in combination with methotrexate (RAJ4). Mean changes in Work Productivity and Activity Impairment (WPAI) questionnaire domain scores from baseline, and percentages of patients achieving minimal clinically important differences (MCIDs) for patient- and physician-reported outcomes (WPAI, Health Assessment Questionnaire - Disability Index [HAQ-DI], and Subject's Global Assessment of Pain [SGAP]), and Physician's Global Assessment of disease activity (PGA) were evaluated at weeks 4, 8, 12, and 12/early termination (ET).
Data from 1025 patients were analyzed. At week 12/ET in both studies, patients who received peficitinib 100 mg or 150 mg reported significantly improved WPAI domain scores from baseline (except for absenteeism in RAJ4) compared with placebo (both doses, p<0.05). A higher proportion of peficitinib- versus placebo-treated patients achieved MCID in WPAI, HAQ-DI, SGAP, and PGA in studies RAJ3 and RAJ4. Significant differences with peficitinib versus placebo were evident in both studies as early as week 4 in HAQ-DI (peficitinib 150 mg only), SGAP, and PGA, and week 8 in WPAI loss of work productivity and daily activity impairment. At week 12/ET, significantly higher proportions of patients receiving peficitinib versus placebo achieved MCID in HAQ-DI, SGAP, PGA, and WPAI domains of presenteeism (RAJ3 only), loss of work productivity (RAJ3 only), and daily activity impairment (p<0.05 for all comparisons).
Peficitinib 100 mg or 150 mg administered daily over 12 weeks resulted in clinically meaningful improvements in outcomes that are important to RA patients, including pain, physical function, and work productivity and activity. These observations were reinforced through similar improvements in physicians' rating of disease activity.
RAJ3: ClinicalTrials.gov,
, registered 4 December 2014. RAJ4: ClinicalTrials.gov,
, registered 3 December 2014.


Natural Supplements for COVID19-Background, Rationale, and Clinical Trials

Melody Hermel, Megan Sweeney, Yu-Ming Ni, Robert Bonakdar, Douglas Triffon, Christopher Suhar, Sandeep Mehta, Sarah Dalhoumi, James Gray
PMID: 34384258   DOI: 10.1177/2515690X211036875

Abstract

Worldwide, the turmoil of the SARS-CoV-2 (COVID-19) pandemic has generated a burst of research efforts in search of effective prevention and treatment modalities. Current recommendations on natural supplements arise from mostly anecdotal evidence in other viral infections and expert opinion, and many clinical trials are ongoing. Here the authors review the evidence and rationale for the use of natural supplements for prevention and treatment of COVID-19, including those with potential benefit and those with potential harms. Specifically, the authors review probiotics, dietary patterns, micronutrients, antioxidants, polyphenols, melatonin, and cannabinoids. Authors critically evaluated and summarized the biomedical literature published in peer-reviewed journals, preprint servers, and current guidelines recommended by expert scientific governing bodies. Ongoing and future trials registered on clinicaltrials.gov were also recorded, appraised, and considered in conjunction with the literature findings. In light of the controversial issues surrounding the manufacturing and marketing of natural supplements and limited scientific evidence available, the authors assessed the available data and present this review to equip clinicians with the necessary information regarding the evidence for and potential harms of usage to promote open discussions with patients who are considering dietary supplements to prevent and treat COVID-19.


Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease

Matthew B Wright, Javier Varona Santos, Christian Kemmer, Cyrille Maugeais, Jean-Philippe Carralot, Stephan Roever, Judith Molina, G Michelle Ducasa, Alla Mitrofanova, Alexis Sloan, Anis Ahmad, Christopher Pedigo, Mengyuan Ge, Jeffrey Pressly, Laura Barisoni, Armando Mendez, Jacopo Sgrignani, Andrea Cavalli, Sandra Merscher, Marco Prunotto, Alessia Fornoni
PMID: 34341345   DOI: 10.1038/s41467-021-24890-3

Abstract

Impaired cellular cholesterol efflux is a key factor in the progression of renal, cardiovascular, and autoimmune diseases. Here we describe a class of 5-arylnicotinamide compounds, identified through phenotypic drug discovery, that upregulate ABCA1-dependent cholesterol efflux by targeting Oxysterol Binding Protein Like 7 (OSBPL7). OSBPL7 was identified as the molecular target of these compounds through a chemical biology approach, employing a photoactivatable 5-arylnicotinamide derivative in a cellular cross-linking/immunoprecipitation assay. Further evaluation of two compounds (Cpd A and Cpd G) showed that they induced ABCA1 and cholesterol efflux from podocytes in vitro and normalized proteinuria and prevented renal function decline in mouse models of proteinuric kidney disease: Adriamycin-induced nephropathy and Alport Syndrome. In conclusion, we show that small molecule drugs targeting OSBPL7 reveal an alternative mechanism to upregulate ABCA1, and may represent a promising new therapeutic strategy for the treatment of renal diseases and other disorders of cellular cholesterol homeostasis.


Explore Compound Types